“6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine” is a chemical compound with the formula C10H10BrN3 . It is used for research and development .
The molecular weight of “6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine” is 252.11 . The exact structure can be found in the referenced material .
6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a unique bicyclic structure that includes a pyrazole ring fused with a pyrimidine, enhanced by the presence of a bromine atom and a cyclobutyl substituent. These structural characteristics contribute to its reactivity and interaction with biological targets.
Pyrazolo[1,5-a]pyrimidines are classified as heterocyclic compounds that contain both nitrogen and carbon atoms in their rings. They are often synthesized for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific compound 6-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine is derived from modifications of existing pyrazolo[1,5-a]pyrimidine derivatives, which have been explored extensively in medicinal chemistry for their bioactive potential .
The synthesis of 6-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine can be achieved through several methods:
These methods allow for the efficient synthesis of various derivatives by altering substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold.
The molecular structure of 6-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine can be described as follows:
The structure can be visualized using molecular modeling software or by drawing it based on standard chemical notation .
6-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine participates in various chemical reactions:
These reactions expand the versatility of 6-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine in synthetic organic chemistry.
The mechanism of action for compounds like 6-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine typically involves interaction with specific biological targets such as kinases or enzymes. For instance:
Quantitative structure-activity relationship studies often correlate structural features with biological activity, providing insights into optimizing these compounds for therapeutic use.
The physical and chemical properties of 6-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine include:
These properties are crucial for determining handling procedures and potential applications in various fields .
6-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine has several notable applications:
Research continues into optimizing its synthesis and enhancing its biological activity through structural modifications .
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged architecture in medicinal chemistry due to its fused, planar bicyclic structure that combines pyrazole and pyrimidine rings. This rigid framework provides exceptional synthetic versatility for peripheral modifications while maintaining optimal physiochemical properties for target engagement. The electron-rich nitrogen atoms facilitate hydrogen bonding with biological targets, and the aromatic system enables π-stacking interactions critical for protein binding [3] [7]. These properties enable precise modulation of pharmacokinetic profiles while maintaining target specificity, as demonstrated by multiple FDA-approved drugs containing this core (e.g., Anagliptin, Indiplon, Zaleplon) [3].
The bioisosteric relationship of pyrazolo[1,5-a]pyrimidines with purines allows them to interfere with nucleotide-dependent biological processes. This is exemplified by 6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine derivatives acting as potent kinase inhibitors, where the bromine atom serves as a halogen bond donor while the cyclobutyl group occupies hydrophobic pockets in target proteins [9]. Recent studies demonstrate exceptional activity against cancer-relevant targets: Derivatives bearing 6-bromo and 2-alkyl substituents reversed ABCB1-mediated multidrug resistance in MCF-7/ADR cancer cells at nanomolar concentrations. Compound 16q increased paclitaxel sensitivity 663-fold (IC₅₀ = 10.07 nM) by inhibiting ABCB1 efflux function and restoring tubulin depolymerization inhibition [2].
Table 1: Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Key Therapeutic Targets
C2 Substituent | C6 Substituent | Biological Target | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|---|
Cyclopropyl | Bromine | ABCB1 transporter | 0.45 µM (TRKA inhibition) | [2] [9] |
Cyclobutyl | Amine | Tubulin polymerization | 27.00 nM (PTX synergy) | [4] [9] |
4-methylpiperazin-1-yl | Chlorine | Bacterial growth | Significant inhibition | [6] |
Phenyl | Dimethylamino | Serum albumin binding | Kₐ = 4.72 × 10⁴ M⁻¹ | [6] |
Functionalization of the pyrazolo[1,5-a]pyrimidine core follows regioselective principles governed by electronic asymmetry. Position C6 is intrinsically electrophilic due to adjacent nitrogen atoms, enabling facile halogenation or nucleophilic substitution. The 6-bromo substituent in 6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine serves as a versatile synthetic handle for cross-coupling reactions, while the C2 position accommodates sterically demanding groups like cyclobutyl to enhance target affinity [1] [3] [8].
Cyclocondensation Methodology: The most efficient route to 6-bromo derivatives involves cyclocondensation of 5-aminopyrazoles with β-functionalized carbonyl compounds. 3-Aminopyrazole reacts with enaminones or 1,3-dicarbonyl equivalents under acid catalysis to construct the pyrimidine ring. Microwave-assisted synthesis significantly improves yields (85–95%) and reduces reaction times from hours to minutes when forming 7-trifluoromethyl variants [3]. Bromine introduction typically occurs via:
C6 Derivatization: The 6-bromo group undergoes palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl moieties. Amination via Buchwald-Hartwig reactions yields 6-amino derivatives critical for kinase inhibition. Computational studies confirm that C6 modifications significantly influence electron distribution across the fused ring system, altering binding affinity to targets like TRKA and CDK2 [6] [9].
Table 2: Synthetic Approaches to 6-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine Derivatives
Method | Conditions | Key Intermediate | Applications |
---|---|---|---|
Cyclocondensation | β-Bromoenaminone, acetic acid, reflux | 5-Amino-3-cyclobutylpyrazole | Core scaffold assembly |
Halogen Exchange | POBr₃/pyridine, 110°C | 6-Hydroxy precursor | High-yield bromination (≥90%) |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 6-Bromo derivative | Biaryl formation at C6 |
Nucleophilic Substitution | CuI, trans-N,N'-dimethylcyclohexanediamine, K₃PO₄ | 6-Bromo derivative | Introduction of N-containing heterocycles |
The bioactivity profile of pyrazolo[1,5-a]pyrimidines is exquisitely sensitive to substituent effects at C2 and C6. Comparative studies reveal that 2-cyclobutyl substitution enhances kinase inhibition compared to smaller (cyclopropyl) or larger (phenyl) groups due to optimal hydrophobic filling of enzyme pockets. The cyclobutyl group’s increased bond angle strain (≈90°) versus cyclopropyl (≈60°) induces puckering that better complements steric contours in targets like TRKA and CDK2 [4] [9].
C6 Bromine Impact: Bromine at C6 serves dual roles:
Cyclobutyl vs. Cyclopropyl at C2: Computational docking reveals that 2-cyclobutyl derivatives exhibit superior binding to tubulin and kinases versus cyclopropyl analogs:
Table 3: Influence of C2 Substituents on Biological Activity
C2 Substituent | Ring Strain (kcal/mol) | Hydrophobic Contact Surface (Ų) | CDK2 IC₅₀ (µM) | TRKA IC₅₀ (µM) |
---|---|---|---|---|
Cyclopropyl | 27.5 | 110 | 0.23 | 0.87 |
Cyclobutyl | 26.3 | 136 | 0.09 | 0.45 |
Phenyl | N/A | 150 | 0.41 | 1.32 |
tert-Butyl | N/A | 163 | 0.56 | 2.15 |
These structure-activity relationships underscore the strategic importance of the 6-bromo-2-cyclobutyl combination in developing pyrazolo[1,5-a]pyrimidine-based therapeutics. The synergistic effects of optimized hydrophobic volume at C2 and versatile reactivity at C6 establish this architecture as a privileged template for kinase inhibitors and anti-cancer agents advancing through preclinical development [4] [7] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8